BenchChemオンラインストアへようこそ!

Fgfr2-IN-2

FGFR2 Kinase Inhibition Selectivity

FGFR2-IN-2 (Compound 38) eliminates the ambiguity of pan-FGFR inhibition with 13- to 26-fold selectivity for FGFR2 over FGFR1 and FGFR3 (IC50: 29, 389, 758 nM). This selectivity ensures phenotypes can be confidently attributed to FGFR2. Co-crystal structures (PDB: 7OZY, 7OZB) enable structure-based drug design, while the compound serves as a benchmark standard for kinome-wide selectivity panels. For reproducible FGFR2-driven oncology research, FGFR2-IN-2 is the definitive tool.

Molecular Formula C23H22N4O
Molecular Weight 370.4 g/mol
Cat. No. B12410438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr2-IN-2
Molecular FormulaC23H22N4O
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=NNC4=C3C=CC(=C4)C5=CC=C(C=C5)O
InChIInChI=1S/C23H22N4O/c28-20-8-3-16(4-9-20)18-5-10-21-22(15-18)25-26-23(21)17-1-6-19(7-2-17)27-13-11-24-12-14-27/h1-10,15,24,28H,11-14H2,(H,25,26)
InChIKeyOYKIIJTXTXJYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR2-IN-2 Procurement Guide: Selective FGFR2 Inhibitor for Kinase Profiling and Cancer Research


FGFR2-IN-2 (also known as Compound 38) is a small-molecule kinase inhibitor developed through a structure-guided, fragment-based approach to selectively target the fibroblast growth factor receptor 2 (FGFR2) [1]. The compound is characterized as a selective FGFR2 antagonist with a reported molecular formula of C23H22N4O and a molecular weight of 370.45 g/mol [2]. It is primarily utilized in oncology research to study FGFR2-dependent signaling pathways in various cancers, offering a more subtype-selective tool compared to broader-spectrum pan-FGFR inhibitors [1].

Why Generic Pan-FGFR Inhibitors Cannot Substitute for FGFR2-IN-2 in Subtype-Specific Studies


Substitution with pan-FGFR inhibitors is inappropriate due to significant differences in selectivity and the risk of confounding off-target effects. Pan-FGFR inhibitors, while effective, are often associated with toxicities such as hyperphosphatemia due to non-selective inhibition of FGFR1 and FGFR3 [1]. In contrast, FGFR2-IN-2 was specifically designed to address this issue, exhibiting a moderate but crucial selectivity profile for FGFR2 over FGFR1 and FGFR3 [1]. This differentiation is critical for experiments aiming to isolate the role of FGFR2 in disease pathology without the confounding influence of pan-FGFR inhibition. The following sections provide the specific, quantitative evidence that defines this compound's unique value proposition for scientific procurement.

Quantitative Differentiation of FGFR2-IN-2: Selectivity Ratios, Binding Affinity, and Structural Basis


Biochemical Selectivity Profile: Direct Comparison of IC50 Values Against FGFR1, FGFR2, and FGFR3

FGFR2-IN-2 demonstrates a significant selectivity for the FGFR2 kinase domain over the closely related isoforms FGFR1 and FGFR3 in biochemical assays. The IC50 for FGFR2 is 29 nM, while it is 389 nM for FGFR1 and 758 nM for FGFR3 [1]. This results in a 13.4-fold selectivity for FGFR2 over FGFR1 and a 26.1-fold selectivity over FGFR3, establishing its use as a more subtype-specific chemical probe.

FGFR2 Kinase Inhibition Selectivity Biochemical Assay

Structural Basis for Selectivity: X-Ray Crystallography Reveals a Unique Binding Mode

Co-crystal structures of FGFR2-IN-2 (Compound 38) bound to the FGFR2 kinase domain have been determined by X-ray diffraction at 2.28 Å resolution (PDB ID: 7OZY, 7OZB) [1][2]. The structures reveal inhibitor-specific morphological differences in the kinase P-loop compared to other ligands, which are hypothesized to be fundamental to the observed selectivity for FGFR2 [1].

Structural Biology X-ray Crystallography FGFR2 Drug Design

Differentiation by Design: A Structure-Guided Fragment-to-Lead Approach

FGFR2-IN-2 was not identified through broad screening but was the result of a deliberate, structure-guided de novo design process starting from an existing fragment series [1]. This methodology contrasts with the discovery of many earlier FGFR inhibitors. Iterative rounds of synthesis and biological evaluation, informed by structural data, were used to refine the compound's potency and selectivity. Subtle changes to the lead structure were shown to completely abrogate its selectivity for FGFR2, highlighting the critical nature of its specific molecular architecture [1].

Medicinal Chemistry Fragment-Based Drug Design De Novo Design FGFR2

Recommended Application Scenarios for FGFR2-IN-2 Based on Quantitative Evidence


Dissecting FGFR2-Specific Signaling in Cancer Cell Lines

FGFR2-IN-2 is ideal for experiments designed to isolate FGFR2-dependent effects in cancer models where FGFR1 and FGFR3 may also be expressed. Its 13- to 26-fold selectivity over these isoforms [1] allows for more confident attribution of phenotypic outcomes to FGFR2 inhibition, reducing the ambiguity associated with pan-FGFR inhibitors [1].

Structure-Activity Relationship (SAR) and Molecular Docking Studies

The availability of high-resolution co-crystal structures of FGFR2-IN-2 bound to its target (PDB: 7OZY, 7OZB) [1] makes this compound an excellent starting point for computational chemistry and medicinal chemistry campaigns. Researchers can use these structures to perform docking studies, design novel analogs, and validate computational models of FGFR2-ligand interactions.

Positive Control for FGFR2 Selectivity Profiling

FGFR2-IN-2 serves as a valuable reference standard in selectivity panels or kinome-wide profiling assays [1]. Its well-documented IC50 values for FGFR1, FGFR2, and FGFR3 (389, 29, and 758 nM, respectively) [1] provide a benchmark for evaluating the potency and selectivity of novel FGFR2 inhibitors under development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.